Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound characterized by the presence of a triazole ring fused to a pyridine structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The chemical structure can be represented by the molecular formula and has a CAS Number of 1622993-11-6. It is classified under the category of triazolo-pyridine derivatives, which are recognized for their diverse biological activities.
The synthesis of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate typically involves several synthetic strategies. One prominent method includes the reaction of enaminonitriles with benzohydrazides, leading to the formation of the desired triazolo-pyridine structure. Additionally, a Dimroth rearrangement process has been reported for synthesizing [1,2,4]triazolo[1,5-a]pyridine derivatives from [1,2,4]triazolo[3,4-a]pyridine precursors .
The synthetic route may involve multiple steps including cyclization and functional group transformations. For instance, starting materials such as ethyl 5-amino-1,2,4-triazole-3-carboxylate can undergo cyclocondensation reactions to yield key intermediates that are further modified to produce methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate .
The molecular structure of methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate features a triazole ring fused to a pyridine ring with a bromo substituent at the second position and a carboxylate ester at the fifth position. The compound's structural representation highlights its potential isoelectronic nature with purines due to the arrangement of nitrogen and carbon atoms within its rings.
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can participate in various chemical reactions due to its functional groups. Notably:
For example, reactions involving this compound can lead to the formation of pyridylcarbenes through thermal decomposition under specific conditions. Such transformations are significant for generating biologically active derivatives that may exhibit anticancer properties .
The mechanism of action for methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate primarily involves its interaction with various biological targets. It has been documented to inhibit key enzymes such as Janus kinase 1 and Janus kinase 2 by binding to their active sites. This inhibition prevents substrate access and disrupts normal enzymatic activity.
Research indicates that this compound exhibits significant anti-tumor activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Its mechanism likely involves modulation of cell signaling pathways critical for tumor growth and survival .
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is typically presented as a solid compound with specific melting points that vary based on purity and crystallization methods.
The compound is characterized by:
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm structural integrity and purity during synthesis.
Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate serves as an important scaffold in medicinal chemistry. Its applications include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8